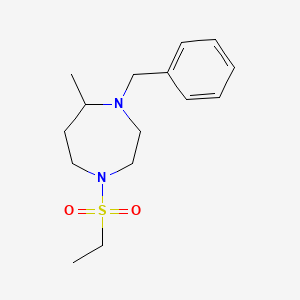
(6-Fluoro-4-methyl-2,3-dihydroquinoxalin-1-yl)-thiophen-2-ylmethanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(6-Fluoro-4-methyl-2,3-dihydroquinoxalin-1-yl)-thiophen-2-ylmethanone is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound has been synthesized using different methods, and its mechanism of action and physiological effects have been studied extensively.
Applications De Recherche Scientifique
(6-Fluoro-4-methyl-2,3-dihydroquinoxalin-1-yl)-thiophen-2-ylmethanone has been found to have potential applications in various fields such as medicinal chemistry, materials science, and organic electronics. In medicinal chemistry, this compound has been studied for its potential as a therapeutic agent for the treatment of various diseases such as cancer, Alzheimer's disease, and Parkinson's disease. In materials science, (6-Fluoro-4-methyl-2,3-dihydroquinoxalin-1-yl)-thiophen-2-ylmethanone has been studied for its potential use as a component in organic electronic devices such as organic light-emitting diodes (OLEDs) and organic field-effect transistors (OFETs).
Mécanisme D'action
The mechanism of action of (6-Fluoro-4-methyl-2,3-dihydroquinoxalin-1-yl)-thiophen-2-ylmethanone is not fully understood. However, studies have shown that this compound can interact with various biological targets such as enzymes and receptors. For example, (6-Fluoro-4-methyl-2,3-dihydroquinoxalin-1-yl)-thiophen-2-ylmethanone has been found to inhibit the activity of histone deacetylases (HDACs), which are enzymes that play a crucial role in the regulation of gene expression.
Biochemical and Physiological Effects:
Studies have shown that (6-Fluoro-4-methyl-2,3-dihydroquinoxalin-1-yl)-thiophen-2-ylmethanone can have various biochemical and physiological effects. For example, this compound has been found to induce apoptosis (programmed cell death) in cancer cells, which makes it a potential therapeutic agent for the treatment of cancer. Additionally, (6-Fluoro-4-methyl-2,3-dihydroquinoxalin-1-yl)-thiophen-2-ylmethanone has been found to improve cognitive function in animal models of Alzheimer's disease and Parkinson's disease.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of using (6-Fluoro-4-methyl-2,3-dihydroquinoxalin-1-yl)-thiophen-2-ylmethanone in lab experiments is its high purity and stability, which makes it easy to handle and store. Additionally, this compound has been found to have low toxicity, which makes it safe for use in lab experiments. However, one of the limitations of using (6-Fluoro-4-methyl-2,3-dihydroquinoxalin-1-yl)-thiophen-2-ylmethanone is its high cost, which may limit its use in certain research projects.
Orientations Futures
There are several future directions for the research of (6-Fluoro-4-methyl-2,3-dihydroquinoxalin-1-yl)-thiophen-2-ylmethanone. One direction is to further investigate its potential as a therapeutic agent for the treatment of various diseases such as cancer, Alzheimer's disease, and Parkinson's disease. Additionally, future research could focus on the development of new synthesis methods that are more efficient and cost-effective. Furthermore, (6-Fluoro-4-methyl-2,3-dihydroquinoxalin-1-yl)-thiophen-2-ylmethanone could be studied for its potential use in other applications such as organic electronics and materials science.
Méthodes De Synthèse
The synthesis of (6-Fluoro-4-methyl-2,3-dihydroquinoxalin-1-yl)-thiophen-2-ylmethanone can be achieved using various methods. One of the commonly used methods involves the reaction of 2-aminobenzonitrile with 2-chloro-4-methylthiophenol in the presence of a base such as potassium carbonate. The resulting product is then subjected to a reaction with 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (DDQ) and triethylamine to obtain the final product. This method has been found to be efficient and yields high purity products.
Propriétés
IUPAC Name |
(6-fluoro-4-methyl-2,3-dihydroquinoxalin-1-yl)-thiophen-2-ylmethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13FN2OS/c1-16-6-7-17(14(18)13-3-2-8-19-13)11-5-4-10(15)9-12(11)16/h2-5,8-9H,6-7H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SQSINFNTEGMDEF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCN(C2=C1C=C(C=C2)F)C(=O)C3=CC=CS3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13FN2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
276.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(6-Fluoro-4-methyl-2,3-dihydroquinoxalin-1-yl)-thiophen-2-ylmethanone | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![3-[5-(2-Chlorophenyl)-1,2,4-triazol-1-yl]propanenitrile](/img/structure/B7591200.png)
![4-Ethyl-2-(imidazo[1,2-a]pyridin-2-ylmethyl)-1,3-thiazole](/img/structure/B7591201.png)




![N-(3-ethoxyspiro[3.4]octan-1-yl)-2-(2-oxopyridin-1-yl)acetamide](/img/structure/B7591235.png)
![3-(3,5-dimethyl-1,2-oxazol-4-yl)-N-(3-ethoxyspiro[3.4]octan-1-yl)-2-methylpropanamide](/img/structure/B7591240.png)
![2-thiophen-2-yl-N-[2-[4-(trifluoromethyl)-1,3-thiazol-2-yl]ethyl]acetamide](/img/structure/B7591248.png)
![3-methyl-N-[1-(2-methylcyclopropyl)-5-oxopyrrolidin-3-yl]benzamide](/img/structure/B7591264.png)


